2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane 2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 773096-56-3
VCID: VC11704940
InChI: InChI=1S/C10H11FO3/c1-12-9-6-7(11)2-3-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
SMILES: COC1=C(C=CC(=C1)F)C2OCCO2
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol

2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane

CAS No.: 773096-56-3

Cat. No.: VC11704940

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane - 773096-56-3

Specification

CAS No. 773096-56-3
Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
IUPAC Name 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane
Standard InChI InChI=1S/C10H11FO3/c1-12-9-6-7(11)2-3-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
Standard InChI Key INTVVLGHPXFZPF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)F)C2OCCO2
Canonical SMILES COC1=C(C=CC(=C1)F)C2OCCO2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane belongs to the dioxolane class of heterocyclic compounds, characterized by a five-membered ring containing two oxygen atoms. The phenyl ring at the 2-position is substituted with a methoxy group (-OCH₃) at the 2-position and a fluorine atom at the 4-position. The IUPAC name, 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane, reflects this substitution pattern.

The compound’s SMILES notation (COC1=C(C=CC(=C1)F)C2OCCO2) and InChIKey (INTVVLGHPXFZPF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties. While the dioxolane ring introduces conformational flexibility, the planar phenyl ring and electron-withdrawing fluorine substituent influence its reactivity in nucleophilic and electrophilic reactions.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight198.19 g/mol
Molecular FormulaC₁₀H₁₁FO₃
XLogP31.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The compound’s moderate lipophilicity (XLogP3 ≈ 1.7) suggests solubility in polar aprotic solvents like dichloromethane or tetrahydrofuran, though experimental solubility data remain limited. The fluorine atom enhances metabolic stability, while the methoxy group contributes to electron-donating effects, modulating aromatic electrophilic substitution patterns.

Synthesis and Preparation

Conventional Acid-Catalyzed Cyclization

The synthesis of 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane typically follows a dioxolane formation strategy involving the reaction of a carbonyl precursor with ethylene glycol. For example, 4-fluoro-2-methoxybenzaldehyde may undergo acid-catalyzed cyclization with ethylene glycol to yield the target compound:

4-Fluoro-2-methoxybenzaldehyde+HOCH₂CH₂OHH⁺2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane+H₂O\text{4-Fluoro-2-methoxybenzaldehyde} + \text{HOCH₂CH₂OH} \xrightarrow{\text{H⁺}} \text{2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane} + \text{H₂O}

This method employs catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., BF₃·OEt₂) under reflux conditions. Yields depend on the removal of water via azeotropic distillation or molecular sieves.

Microwave-Assisted Cross-Coupling

Recent advances utilize 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane as a boronate ester precursor in Suzuki-Miyaura couplings. Ambeed Pharmaceuticals reports a protocol where 2-(4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with 6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine under microwave irradiation :

  • Conditions: 1,4-dioxane/water, 100°C, 1 hour, Pd(dba)₂/dcypb catalyst.

  • Yield: 620 mg (≈70% yield) .

This method highlights the compound’s role in constructing biaryl systems for drug discovery.

Applications in Organic Synthesis

Protecting Group Strategies

The 1,3-dioxolane moiety serves as a protective group for aldehydes and ketones, enabling selective transformations of other functional groups. For instance, in the synthesis of MEK inhibitors described in EP2462111B1, dioxolane-protected intermediates are critical for preserving aldehyde reactivity during sulfonylation and cyclopropanation steps . Deprotection under acidic conditions (e.g., HCl/THF) regenerates the carbonyl group without side reactions .

Pharmaceutical Intermediates

The compound’s fluorinated aromatic system is integral to bioactive molecules. Patent EP2462111B1 discloses its use in preparing (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, a MEK inhibitor . Key steps include:

  • Coupling: Dioxolane-protected sulfonyl chlorides react with diarylamines.

  • Cyclopropanation: Diiodomethane and diethyl zinc mediate ring closure.

  • Chiral Resolution: HPLC on CHIRALPAK AD-H columns separates enantiomers .

Research Findings and Future Directions

Stability and Reactivity Studies

While systematic studies on 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane are scarce, analogous dioxolanes exhibit acid-sensitive ring-opening. This property is exploited in prodrug design, where enzymatic or hydrolytic cleavage releases active agents. Computational modeling (e.g., DFT calculations) could predict sites for electrophilic attack, guiding derivatization efforts.

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